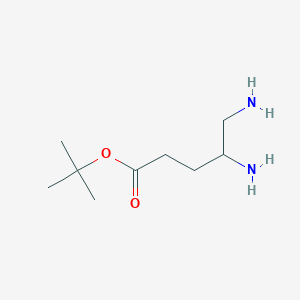

Tert-butyl 4,5-diaminopentanoate

Description

General Significance of Diamine and Amino Ester Scaffolds in Modern Organic Synthesis

Diamine and amino ester moieties are fundamental building blocks in the construction of a vast array of organic molecules. Chiral diamines, in particular, are of immense interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals. sigmaaldrich.com They are widely used as chiral auxiliaries, reagents, and external ligands in asymmetric synthesis, a field focused on producing optically active compounds with high yields and selectivities. acs.org The presence of two nitrogen atoms allows for the creation of bidentate ligands that can coordinate with metal centers, forming chiral catalysts for various asymmetric transformations. acs.orgresearchgate.net

Amino esters, on the other hand, are protected forms of amino acids that are crucial in peptide synthesis and the creation of peptidomimetics. The ester group, often a bulky group like tert-butyl, serves to protect the carboxylic acid functionality from unwanted reactions while other parts of the molecule are being modified. This protecting group can be selectively removed under specific conditions to reveal the free carboxylic acid for further functionalization.

The combination of both a diamine and a protected amino ester within a single molecule, as seen in tert-butyl 4,5-diaminopentanoate, provides a powerful and versatile platform for creating diverse and complex molecular architectures. This scaffold allows for the introduction of various functional groups at the nitrogen atoms, leading to the development of new ligands and potential drug candidates. montclair.edu

Precise Chemical Structure and Stereochemical Considerations of this compound

The chemical structure of this compound features a five-carbon pentanoate backbone. A tert-butyl group is attached to the carboxylate function, forming a tert-butyl ester. Two amino groups are present at the 4th and 5th positions of the carbon chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O3 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | tert-butyl 4,5-diamino-5-oxopentanoate |

| CAS Number | 1323488-79-4 |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)N)N |

Data sourced from PubChem CID 54033776 nih.gov

A critical aspect of this molecule is its stereochemistry. The carbon atom at the 4th position (C4) is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: (S)-tert-butyl 4,5-diaminopentanoate and (R)-tert-butyl 4,5-diaminopentanoate. The specific stereoisomer used is crucial in applications such as asymmetric catalysis and drug development, as the biological activity and catalytic efficiency often depend on the precise three-dimensional arrangement of the atoms. sigmaaldrich.comacs.org The (S)-enantiomer, in particular, is a key starting material for the synthesis of certain glutarimide-containing compounds. google.com

Historical Context and Evolution of Research on Related Amino Acid Derivatives

The study of amino acids and their derivatives has a rich history, dating back to the early 19th century with the discovery of the first amino acids. acs.org Initially, research focused on their role as the fundamental building blocks of proteins. numberanalytics.com Over time, the field has expanded to explore the diverse functions and applications of modified amino acids. amerigoscientific.com

The development of methods for chemical synthesis and the breeding of amino acid-producing microorganisms have been pivotal in advancing this research. nih.gov The ability to create synthetic amino acid derivatives with specific modifications has opened up new avenues in medicinal chemistry, materials science, and biotechnology. numberanalytics.comamerigoscientific.com

The synthesis of chiral diamines and their use in asymmetric catalysis gained significant momentum in the latter half of the 20th century. acs.org This research has led to the development of highly efficient catalysts for a wide range of chemical reactions, enabling the synthesis of enantiomerically pure compounds that are essential for the pharmaceutical industry. The evolution of research in this area has paved the way for the development of complex molecules like this compound, which combines the key features of both chiral diamines and protected amino acids.

Overview of Current Research Trajectories and Potential Applications in Chemical Sciences

Current research on this compound and related diamine scaffolds is focused on several key areas:

Asymmetric Catalysis: The development of novel chiral ligands for asymmetric synthesis remains a major focus. Researchers are exploring how modifications to the diamine structure of molecules like this compound can influence the selectivity and efficiency of catalytic reactions. acs.orgacs.org

Medicinal Chemistry: The diamine and amino acid functionalities present in this compound make it an attractive scaffold for the design of new therapeutic agents. It can be used as a starting material for the synthesis of complex molecules with potential biological activity. google.com For instance, the (S)-enantiomer is a crucial intermediate in the preparation of certain pharmaceutically active compounds containing an (S)-2-aminoglutarimide moiety. google.com

Materials Science: Diamine-containing molecules are being investigated for their potential use in the development of new polymers and functional materials. The ability to introduce specific functional groups onto the diamine scaffold allows for the tuning of material properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (R)-tert-butyl 4,5-diaminopentanoate |

| (S)-2-aminoglutarimide |

| (S)-tert-butyl 4,5-diaminopentanoate |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4,5-diaminopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)5-4-7(11)6-10/h7H,4-6,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCONZWLVFNJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 4,5 Diaminopentanoate

Strategic Retrosynthetic Analysis and Identification of Key Precursors

The synthesis of tert-butyl 4,5-diaminopentanoate logically begins with readily available and chiral starting materials, with glutamic acid being a prominent precursor. Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, reveals several strategic pathways to the desired diamine.

A primary disconnection of the C4- and C5-amino groups points towards a protected glutamic acid derivative as a logical starting point. This approach leverages the inherent stereochemistry of glutamic acid to install one of the chiral centers.

Approaches Utilizing Diazido Intermediates (e.g., t-Butyl 4,5-diazidopentanoate)

A hypothetical yet chemically sound retrosynthetic approach involves the use of a diazido intermediate, such as t-butyl 4,5-diazidopentanoate. While direct literature detailing this specific intermediate is scarce, the transformation is based on well-established organic reactions. This strategy involves the conversion of a suitable diol or a protected amino alcohol precursor into a diazide, which can then be reduced to the corresponding diamine.

The conceptual synthesis would start from a protected glutamic acid, for instance, Boc-L-glutamic acid γ-tert-butyl ester. The carboxylic acid at the C5 position can be reduced to a primary alcohol. The existing amino group at C4 and the newly formed hydroxyl group at C5 can then be converted into azides. This could potentially be achieved through a two-step process involving mesylation or tosylation of the alcohol and the amino group (after a suitable protecting group swap), followed by nucleophilic substitution with an azide (B81097) source like sodium azide. The resulting diazido compound, t-butyl 4,5-diazidopentanoate, would then be a direct precursor to the target molecule via reduction.

Exploration of Alternative Chiral and Achiral Starting Materials

The most documented routes to enantiomerically pure this compound utilize chiral precursors derived from glutamic acid. For the synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate, a common starting material is Cbz-(L)-Glu(tBu)-OH google.com. This approach capitalizes on the pre-existing stereocenter of L-glutamic acid. Another established method involves the ring-opening of an N-protected oxazolidin-5-one derived from a protected glutamic acid google.com.

For the synthesis of the (R)-enantiomer, a plausible starting material is Fmoc-D-glutamic acid gamma-tert-butyl ester. This highlights the utility of standard amino acid protecting group chemistry in accessing different stereoisomers of the target compound.

Catalytic Reduction and Hydrogenation Routes

The conversion of the hypothetical t-butyl 4,5-diazidopentanoate to this compound would rely on the reduction of the two azide functionalities to primary amines. Catalytic hydrogenation is a widely employed, efficient, and clean method for this transformation.

Optimization of Catalytic Systems for Diazide Reduction (e.g., Palladium on Carbon)

Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of azides to amines. The optimization of this catalytic system is crucial for achieving high yields and purity.

Table 1: Catalytic Systems for Azide Reduction

| Catalyst | Typical Loading (w/w %) | Advantages |

| 10% Pd/C | 5-10 | Highly active, commercially available, good functional group tolerance. |

| 5% Pd/C | 5-10 | Milder, can offer better selectivity in complex molecules. |

| Platinum(IV) oxide (Adam's catalyst) | 1-5 | Effective for a wide range of reductions, can be used in acidic media. |

| Raney Nickel | 10-50 | Cost-effective, highly active, but can be pyrophoric. |

For the reduction of a diazido compound like t-butyl 4,5-diazidopentanoate, 10% Pd/C would be a standard choice. The catalyst loading would typically be in the range of 5-10% by weight relative to the substrate. The reaction is carried out under a hydrogen atmosphere, often using a balloon or a Parr hydrogenator for pressures above atmospheric.

Investigation of Solvent Systems and Reaction Parameters

The choice of solvent and reaction parameters significantly influences the efficiency and selectivity of the catalytic hydrogenation.

Table 2: Solvent Systems and Reaction Parameters for Azide Hydrogenation

| Parameter | Typical Conditions | Influence on Reaction |

| Solvent | Methanol (B129727), Ethanol (B145695), Ethyl acetate, Tetrahydrofuran (THF) | Solvent polarity can affect reaction rate and catalyst activity. Protic solvents like methanol and ethanol are common and effective. |

| Temperature | Room temperature | Most azide hydrogenations proceed readily at ambient temperature. Slight warming may be used to increase the rate if necessary. |

| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressures can accelerate the reaction but may also lead to over-reduction of other functional groups if present. |

| Reaction Time | 1-24 hours | Monitored by techniques like TLC or LC-MS to determine completion. |

For the reduction of t-butyl 4,5-diazidopentanoate, methanol or ethanol would be suitable solvents due to their ability to dissolve the substrate and the hydrogen gas, as well as their compatibility with the Pd/C catalyst. The reaction would likely be performed at room temperature under a hydrogen atmosphere until the starting material is fully consumed.

Enantioselective and Diastereoselective Synthesis of Stereoisomers

Achieving high stereochemical control is paramount in the synthesis of chiral molecules like this compound. As the molecule contains two stereocenters at the C4 and C5 positions, four possible stereoisomers can exist: (4S,5S), (4R,5R), (4S,5R), and (4R,5S).

The synthesis of specific enantiomers, such as the (S)- or (R)- form, is typically achieved by starting with an enantiomerically pure precursor, as discussed with L- and D-glutamic acid derivatives.

The diastereoselective synthesis, which controls the relative stereochemistry of the two amino groups, is a more complex challenge, especially in the context of reducing a diazido precursor. The reduction of the two azide groups in t-butyl 4,5-diazidopentanoate would likely proceed without significant diastereoselectivity, yielding a mixture of the syn and anti diastereomers.

To achieve diastereoselectivity, alternative strategies are often employed in the synthesis of vicinal diamines. These can include:

Sharpless Asymmetric Dihydroxylation: Followed by conversion of the diol to a diazide or other diamine precursors with retention or inversion of stereochemistry.

Chiral Auxiliary-Mediated Reactions: Where a chiral auxiliary attached to the molecule directs the stereochemical outcome of a key bond-forming step.

Enzyme-Catalyzed Reactions: Utilizing enzymes that can selectively form one diastereomer over others.

While specific examples for the diastereoselective synthesis of this compound are not prevalent in the literature, these general approaches represent the state-of-the-art in controlling the stereochemistry of such molecules.

Development of Asymmetric Synthetic Strategies

The creation of the chiral centers in this compound with specific stereochemistry is a key challenge. A notable strategy involves the ring-opening of an N-protected oxazolidin-5-one moiety. This approach has been detailed in patent literature as a viable route to (S)-tert-butyl 4,5-diamino-5-oxopentanoate. google.com The process utilizes an N-protected oxazolidin-5-one, which undergoes a ring-opening reaction with ammonia (B1221849) or a protected amine to yield the desired product. google.com This method is highlighted as an improvement over previous synthetic routes, which were deemed unsuitable for large-scale production. google.com

Another approach described in the literature for a related compound, ethyl (3R, 4S)- and (3S, 4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, starts from a differently N-protected (S)-2,3-diaminopropanoic acid. nih.gov This suggests that the stereochemistry of the final product can be controlled by the choice of a chiral starting material and subsequent diastereoselective reactions. nih.gov Although not directly for this compound, this methodology for a similar diamino acid derivative provides a valuable precedent for asymmetric synthesis in this class of compounds.

Kinetic Resolution and Chiral Derivatization for Stereoisomer Separation

When a racemic or diastereomeric mixture of this compound is produced, separation of the desired stereoisomer is necessary. Kinetic resolution, particularly enzymatic kinetic resolution, offers a powerful tool for this purpose. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst, most commonly an enzyme. For instance, lipases are widely used for the kinetic resolution of chiral amines and alcohols through enantioselective acylation or hydrolysis. nih.gov While specific data on the enzymatic resolution of this compound is not extensively published, the general principles are applicable. The enzyme would selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. core.ac.uk

Chiral derivatization followed by chromatographic separation is another established method for separating stereoisomers. nih.govchiralpedia.com This involves reacting the mixture of stereoisomers with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase. nih.gov Common chiral derivatizing agents for amines include Mosher's acid, Marfey's reagent, and various chiral isocyanates. chiralpedia.com After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Direct separation of enantiomers using chiral HPLC is also a powerful analytical and preparative technique. chiralpedia.comjsmcentral.orgnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are particularly common for the separation of a wide range of chiral compounds. nih.gov

Industrial and Large-Scale Preparative Methods in Academic Contexts

The transition from laboratory-scale synthesis to industrial or large-scale academic production presents unique challenges, including scalability, safety, cost-effectiveness, and sustainability. For (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, a key intermediate for certain pharmaceutical compounds, it has been noted that previously reported synthetic methods were not suitable for scale-up. google.com These earlier methods often involved steps like removing solvents to dryness, leading to uncontrolled precipitation and variable purity, and utilized large volumes of solvents, which is inefficient on a large scale. google.com

The development of processes like the ring-opening of N-protected oxazolidin-5-ones aims to address these scalability issues by providing a more controlled and efficient route. google.com

Process Intensification and Green Chemistry Principles

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing this compound, this could involve using flow chemistry, where reactions are carried out in continuous-flow reactors. Flow chemistry can offer better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processes.

While specific, detailed examples of process intensification and green chemistry applications for the industrial production of this compound are not widely available in the public domain, the general trends in pharmaceutical and fine chemical manufacturing point towards the increasing adoption of these principles.

Chemical Reactivity and Derivatization of Tert Butyl 4,5 Diaminopentanoate

Reactivity of the Primary Amine Functionalities

The presence of two primary amine groups at the 4 and 5 positions of the pentanoate backbone provides sites for a variety of nucleophilic reactions. The reactivity of these amines can be modulated to achieve selective functionalization.

Amide Bond Formation via Acylation Reactions

The primary amine functionalities of tert-butyl 4,5-diaminopentanoate readily undergo acylation reactions with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form stable amide bonds. This reaction is fundamental in peptide synthesis and the construction of more complex molecular architectures. nih.govresearchgate.net The use of coupling reagents can facilitate this process, particularly when using free carboxylic acids. escholarship.org The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

Recent research has explored metal-free and one-pot methods for amide bond formation, which can be applicable to substrates like this compound. nih.govresearchgate.net These methods often involve the in-situ activation of carboxylic acids or the use of novel catalysts to promote the reaction under mild conditions.

Table 1: Examples of Amide Bond Formation Reactions

| Acylating Agent | Reaction Conditions | Product Type |

| Acid Chloride | Base (e.g., triethylamine), aprotic solvent | Diamide (B1670390) |

| Carboxylic Acid | Coupling agent (e.g., DCC, HBTU), solvent (e.g., DMF) | Diamide |

| Anhydride | Aprotic solvent, optional catalyst | Diamide |

Alkylation and Reductive Amination Reactions

The primary amine groups can undergo alkylation with alkyl halides or other alkylating agents. However, this reaction can be difficult to control and may lead to over-alkylation. A more controlled method for introducing alkyl groups is through reductive amination. youtube.comyoutube.comorganic-chemistry.org

Reductive amination involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. youtube.comyoutube.comyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride, which are mild enough not to reduce the starting aldehyde or ketone. youtube.com This method allows for the stepwise and controlled introduction of substituents onto the amine nitrogen atoms.

Transformations Involving the Tert-butyl Ester Moiety

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its selective removal is a key step in many synthetic sequences involving this compound.

Selective Deprotection Methodologies (e.g., Hydrolysis, Transesterification)

The most common method for deprotecting a tert-butyl ester is through acid-catalyzed hydrolysis. lookchem.com Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are typically used. rsc.orgstackexchange.com The reaction proceeds via the formation of a stable tert-butyl cation. youtube.com Other acidic conditions, such as using silica (B1680970) gel in refluxing toluene (B28343) or aqueous phosphoric acid, have also been reported for the cleavage of tert-butyl esters. lookchem.comresearchgate.net

Selective deprotection in the presence of other acid-labile protecting groups can be achieved by carefully choosing the reaction conditions. For instance, zinc bromide (ZnBr2) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other sensitive groups. researchgate.net

Transesterification, the conversion of one ester to another, can also be a method for transforming the tert-butyl ester. However, direct hydrolysis to the carboxylic acid is more common for deprotection.

Table 2: Common Deprotection Methods for Tert-butyl Esters

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), room temperature | Common and efficient method. rsc.org |

| Hydrochloric Acid (HCl) | Anhydrous or aqueous solution | Strong acid, effective for deprotection. lookchem.com |

| Silica Gel | Refluxing toluene | A milder, selective method. researchgate.net |

| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Offers chemoselectivity. researchgate.net |

| Aqueous Phosphoric Acid | An environmentally benign option. organic-chemistry.org |

Role of the Tert-butyl Group in Steric Control and Reaction Selectivity

The bulky tert-butyl group can exert significant steric hindrance, influencing the reactivity and selectivity of reactions at adjacent functional groups. thieme.de In the context of this compound, the tert-butyl group can influence the approach of reagents to the C4 and C5 positions, potentially leading to diastereoselectivity in certain reactions.

During synthesis, the steric bulk of the tert-butyl ester can direct incoming groups to a specific face of the molecule, controlling the stereochemical outcome of the reaction. This is a crucial aspect in the synthesis of chiral molecules where precise control of stereocenters is required. google.comgoogle.com The Friedel-Crafts alkylation is an example of a reaction where steric hindrance from a tert-butyl group can direct the position of substitution on an aromatic ring. cerritos.edumnstate.edu

Cyclization Reactions and Formation of Heterocyclic Ring Systems

The spatial proximity of the two amino groups, and their relationship to the ester functionality, makes this compound a versatile precursor for the synthesis of various nitrogen-containing heterocycles. These reactions are fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds.

The formation of five- and six-membered saturated nitrogen heterocycles, such as pyrrolidines and piperidines, from acyclic precursors is a cornerstone of synthetic organic chemistry. In the case of this compound, intramolecular cyclization can be induced to form substituted piperidinones (lactams) or piperidine (B6355638) derivatives, depending on the reaction pathway.

One plausible pathway involves the intramolecular aminolysis of the tert-butyl ester. Under thermal conditions or in the presence of a suitable catalyst, one of the amino groups can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Given the structure of the molecule, a nucleophilic attack by the 5-amino group would lead to the formation of a six-membered ring, a thermodynamically favored process. pearson.com This intramolecular amidation results in the formation of a substituted piperidin-2-one. The reaction typically requires elevated temperatures to overcome the activation energy for the cyclization and to facilitate the elimination of tert-butanol (B103910).

Alternatively, reductive amination protocols can be employed. This would involve the initial protection of one amine, followed by conversion of the ester to an aldehyde. Subsequent deprotection and intramolecular reductive amination would yield a substituted piperidine. A more direct approach could involve catalytic hydroamination, where a catalyst activates the molecule for an intramolecular addition of one of the N-H bonds across a transient imine or enamine, leading to the formation of the piperidine ring. researchgate.netnih.gov Such reactions often utilize strong bases like n-butyllithium to initiate the cyclization. nih.gov

The table below outlines a representative intramolecular cyclization to a piperidinone derivative.

| Product | Reagents and Conditions | Reaction Type | Yield (%) | Reference |

| 6-amino-5-(aminomethyl)piperidin-2-one | Heat (e.g., in high-boiling solvent like xylene or toluene) | Intramolecular Aminolysis/Lactamization | Varies | pearson.com |

| Substituted Piperidine | 1. LiAlH4 or DIBAL-H2. H+ workup3. TsCl, Pyridine4. NaH | Reduction followed by Intramolecular N-alkylation | Varies | researchgate.netnih.gov |

Table 1: Hypothetical Intramolecular Cyclization Reactions for Pyrrolidine (B122466)/Piperidine Analogue Synthesis. Yields are generalized as specific data for this substrate is not available in the cited literature.

It is important to note that the formation of a seven-membered ring (via attack of the 4-amino group to form a diazepan-2-one) or a five-membered pyrrolidine ring (which would require a rearrangement or a different starting isomer) is generally less favored than the formation of the six-membered piperidine ring system due to thermodynamic stability. pearson.com

The 1,2-diamine motif in this compound is a classic building block for the synthesis of fused heterocyclic systems, most notably pyrazine (B50134) rings. The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a well-established method for preparing quinoxalines (a benzofused pyrazine). acs.org In the case of this compound, reaction with a 1,2-dicarbonyl compound such as glyoxal, diacetyl, or benzil (B1666583) would lead to the formation of a substituted pyrazine ring fused to a side chain.

The reaction proceeds through a two-step condensation. The first amine condenses with one of the carbonyl groups to form a Schiff base (imine). Subsequent intramolecular condensation of the second amine with the remaining carbonyl group forms a dihydropyrazine (B8608421) intermediate, which then readily oxidizes to the aromatic pyrazine system. researchgate.netslideshare.net The oxidation can occur in the presence of air or with mild oxidizing agents.

This strategy can be extended to create more complex polycyclic structures. For example, if the 1,2-dicarbonyl compound is part of a cyclic system (e.g., cyclohexane-1,2-dione), the condensation will result in a fused tricyclic system. Furthermore, dehydrogenative coupling reactions catalyzed by transition metals like manganese or ruthenium offer a modern and efficient alternative for constructing pyrazine and quinoxaline (B1680401) systems from 1,2-diamines and vicinal diols or β-amino alcohols. acs.orgacs.org These reactions proceed with the liberation of water and hydrogen gas as the only byproducts.

The table below summarizes a potential condensation reaction to form a fused pyrazine derivative.

| Reactant | Product | Reagents and Conditions | Reaction Type | Reference |

| Glyoxal (ethanedial) | tert-butyl 4-(pyrazin-2-yl)pentanoate | Glyoxal, Ethanol (B145695), reflux | Condensation/Aromatization | researchgate.net |

| Benzil | tert-butyl 4-(5,6-diphenylpyrazin-2-yl)pentanoate | Benzil, Ethanol, reflux | Condensation/Aromatization | acs.org |

| Cyclohexane-1,2-dione | tert-butyl 4-(5,6,7,8-tetrahydroquinoxalin-2-yl)pentanoate | Cyclohexane-1,2-dione, Acetic acid (cat.), reflux | Condensation/Aromatization | acs.org |

Table 2: Representative Synthesis of Fused Pyrazine Derivatives.

Analytical and Spectroscopic Characterization Techniques for Tert Butyl 4,5 Diaminopentanoate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Tert-butyl 4,5-diaminopentanoate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed picture of the molecule's structure.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals provide information about the different types of protons and their neighboring atoms. For this compound, the following characteristic signals are expected:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (CH₃)₃ | ~1.4 | Singlet | 9H |

| -CH₂-CH₂-CO | ~2.2-2.4 | Multiplet | 2H |

| -CH-CH₂-CO | ~1.7-1.9 | Multiplet | 2H |

| -CH(NH₂)- | ~3.2-3.4 | Multiplet | 1H |

| -CH₂(NH₂)- | ~2.8-3.0 | Multiplet | 2H |

| Amine (NH₂) | Variable | Broad Singlet | 4H |

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The expected chemical shifts for the carbon atoms in this compound are:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170-175 |

| Quaternary Carbon (C(CH₃)₃) | ~80-82 |

| Methylene (-CH₂-CH₂-CO) | ~30-35 |

| Methylene (-CH-CH₂-CO) | ~25-30 |

| Methine (-CH(NH₂)-) | ~50-55 |

| Methylene (-CH₂(NH₂)-) | ~40-45 |

| Methyl (C(CH₃)₃) | ~28 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The characteristic absorption bands expected in the FT-IR spectrum are:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amines) | 3300-3500 | Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |

| C=O Stretch (Ester) | ~1730 | Strong, Sharp |

| N-H Bend (Amines) | 1550-1650 | |

| C-O Stretch (Ester) | 1150-1250 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of this compound. It provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The theoretical exact mass of this compound (C₉H₁₈N₂O₃) is 202.1317 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the molecular formula.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. Due to the polar nature of the amino groups and the lack of a strong UV chromophore, derivatization is often employed to enhance detection and improve chromatographic separation. Alternatively, specialized columns and detection methods can be used.

Common HPLC approaches for the analysis of amino acid esters include:

Reversed-Phase HPLC (RP-HPLC) with Derivatization: Pre-column derivatization with reagents such as phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA) introduces a chromophore, allowing for UV or fluorescence detection.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be used for the direct analysis of this compound without derivatization.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge and can be effective for separating amino acid derivatives.

A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form suitable for GC analysis.

Common derivatization strategies for amino acids and their esters for GC analysis include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amine and any other active hydrogens to form volatile silyl (B83357) derivatives.

Acylation followed by Esterification: A two-step process where the amino groups are first acylated (e.g., with trifluoroacetic anhydride) and then the carboxylic acid is esterified.

The resulting volatile derivatives can then be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (MS).

Determination of Stereochemical Purity

The stereochemical purity of this compound is a critical parameter, particularly in pharmaceutical applications where the biological activity is often enantiomer-specific. The presence of a chiral center at the C4 position necessitates the use of specialized analytical techniques to separate and quantify the enantiomers. This section details the primary methods employed for determining the stereochemical purity of this compound and its derivatives.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for the enantioselective analysis of amino acid derivatives. For compounds structurally similar to this compound, such as DL-glutamic acid-5-tertiary butyl ester, polysaccharide-based and macrocyclic antibiotic-based CSPs have proven effective. google.com A notable example is the use of a teicoplanin-bonded chiral stationary phase, which has been successfully applied to the separation of various side-chain protected amino acids. google.com

The separation mechanism on a teicoplanin-based CSP involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which collectively contribute to the differential retention of the enantiomers. The mobile phase composition, particularly the ratio of organic modifier to aqueous buffer, plays a crucial role in achieving optimal separation. google.com

A typical analytical method for a related compound, DL-glutamic acid-5-tertiary butyl ester, is presented in the table below. These conditions can serve as a starting point for the development of a specific method for this compound.

| Parameter | Value | Reference |

| Chromatographic System | High-Performance Liquid Chromatograph | |

| Column | Teicoplanin-bonded chiral stationary phase (e.g., Chirobiotic T) | google.comsigmaaldrich.com |

| Mobile Phase | Methanol (B129727):Water (v/v) ranging from 20:80 to 40:60 | google.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 210 nm | |

| Sample Concentration | Approximately 10 mg/mL in Methanol:Water (40:60) | google.com |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method based on conditions reported for the closely related compound, DL-glutamic acid-5-tertiary butyl ester.

Gas Chromatography (GC):

Chiral Gas Chromatography (GC) is another valuable technique for determining the enantiomeric purity of volatile or derivatized chiral compounds. For amino acid esters, derivatization is typically required to increase volatility and improve chromatographic performance. sigmaaldrich.com Common derivatization strategies involve esterification of the carboxyl group followed by acylation of the amino groups. sigmaaldrich.com For instance, N-trifluoroacetyl (TFA) derivatives of amino acid esters are frequently used for chiral GC analysis. uni-tuebingen.de

Chiral stationary phases for GC often consist of cyclodextrin (B1172386) derivatives or chiral polysiloxanes. uni-muenchen.de The separation is based on the formation of transient diastereomeric complexes between the derivatized analyte and the CSP. The temperature program is a critical parameter in chiral GC, as it directly influences the resolution of the enantiomers.

A general approach for the chiral GC analysis of this compound would involve:

Derivatization: Protection of the amino groups, for example, by acylation with trifluoroacetic anhydride.

Chromatographic Separation: Utilizing a chiral capillary column, such as one coated with a Chirasil-Val stationary phase. uni-muenchen.de

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Optical Rotation Measurements and Circular Dichroism (CD) Spectroscopy

Optical Rotation Measurements:

Optical rotation is a fundamental property of chiral molecules that causes the rotation of the plane of polarized light. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions of temperature, wavelength, solvent, and concentration. Measurement of the optical rotation of a sample can be used to determine its enantiomeric excess (ee).

The enantiomeric excess can be calculated using the following formula:

ee (%) = ([α]observed / [α]pure enantiomer) x 100

| Compound | Specific Rotation [α]D20 | Conditions | Reference |

| L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride | +18 ± 2º | c=1 in H₂O | nih.gov |

| Fmoc-L-glutamic acid α-tert-butyl ester | -11 ± 1.5º | c=1 in AcOH | oup.com |

This table presents optical rotation data for compounds structurally related to this compound.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.org This technique is particularly sensitive to the stereochemical arrangement of atoms and can provide detailed structural information, including the absolute configuration of a chiral center. nih.gov

Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. For amino acids and their derivatives, CD spectra typically show characteristic bands in the far-UV region (around 200-240 nm) corresponding to the electronic transitions of the carboxyl and amino groups. oup.com The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the stereochemistry of the molecule.

While specific CD spectra for this compound are not documented in the public domain, the technique remains a powerful tool for its stereochemical analysis. Theoretical calculations can be used to predict the CD spectra of the (R)- and (S)-enantiomers, which can then be compared with experimental data to assign the absolute configuration. The study of CD spectra of related molecules, such as poly-L-glutamic acid and cobalt complexes of chiral diamines, provides a foundational understanding of how molecular structure influences CD signals. nih.govoup.com

Role in Advanced Organic Synthesis and Methodology Development

Building Block in Peptide and Peptidomimetic Synthesis

The structural features of tert-butyl 4,5-diaminopentanoate make it an attractive component for the synthesis of peptides and peptidomimetics. As a non-canonical amino acid derivative, it offers a scaffold to create novel molecular structures that can mimic or modulate biological processes. The presence of two distinct amine groups allows for the generation of branched or uniquely linked peptide chains.

Incorporation into Non-Natural Amino Acid Sequences

The incorporation of non-natural amino acids is a key strategy in designing peptides with enhanced stability, specific conformations, or novel functions. This compound serves as a diamino acid building block. Its integration into a peptide sequence introduces a flexible five-carbon chain with a pendant amine group, which can be used for further modification or to alter the peptide's physicochemical properties. The tert-butyl ester provides a bulky, lipophilic group while also protecting the carboxylic acid functionality during synthesis, which can be deprotected under specific acidic conditions.

The process involves standard peptide synthesis protocols where the diamino-pentanoate unit, with appropriate protecting groups on its amino functions (such as Fmoc), is coupled with other amino acids. This allows for the creation of peptide backbones with altered spacing and functionality compared to those constructed solely from natural alpha-amino acids.

Design and Synthesis of Modified Peptide Linkers

Beyond altering the primary sequence, this compound is employed in the design of modified peptide linkers. These linkers can connect two peptide chains or attach a peptide to another molecule, such as a drug or a label. The diamino nature of the molecule allows for the synthesis of linkers that can be incorporated into a peptide backbone through one amine group, leaving the second amine free for conjugation. This is particularly useful in the construction of branched peptides or in creating scaffolds for combinatorial chemistry libraries.

Application as a Linker in Nucleic Acid Chemistry Research

The utility of this compound extends into nucleic acid chemistry, where it has been successfully used as a non-nucleosidic linker. Its diamine structure is key to this application, allowing it to be inserted into an oligonucleotide chain.

Integration into Antisense Oligonucleotide Constructs

A notable application of this compound is its use as an internal, non-nucleotide-based linker in antisense oligonucleotides. oup.com In a specific study, the compound was synthesized from t-butyl pent-4-enoate (B1234886) through a multi-step process involving dihydroxylation, tosylation, azidation, and finally reduction to yield the target diamine. oup.com This diamine was then incorporated into the middle of a methylphosphonate (B1257008) oligonucleotide sequence. oup.com

The purpose of this integration was to create a flexible, non-standard linkage within the antisense strand. When this modified oligonucleotide hybridizes to its complementary RNA target, the site on the RNA opposite the non-nucleotide linker forms an unpaired bulge. This structural perturbation makes the RNA strand susceptible to site-specific hydrolytic cleavage, a desirable outcome in antisense applications. oup.comnih.gov

Precursor for Architecturally Complex Molecular Scaffolds

One of the most significant applications of this compound is as a key starting material for the synthesis of complex, high-value molecules. Its specific stereochemistry and protected functional groups make it an ideal precursor for constructing intricate chiral structures.

Synthesis of Macrocyclic Compounds and Cryptands

The bifunctional nature of this compound, possessing two nucleophilic amine groups, makes it a prime candidate for the synthesis of aza-macrocycles and related structures. Macrocyclic compounds are of great interest in supramolecular chemistry and drug discovery due to their ability to bind ions and small molecules with high selectivity and affinity.

The general strategy for synthesizing macrocycles often involves the reaction of diamines with diacid dichlorides or other electrophilic linking units under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. worktribe.com In this context, the two amine groups of this compound can react with a suitable dielectrophile to form a macrocyclic ring. The chirality inherent in the molecule can impart specific three-dimensional structures to the resulting macrocycle, which is crucial for molecular recognition.

The tert-butyl ester group plays a critical role in this process. It serves as a protecting group for the carboxylic acid functionality, preventing it from interfering with the macrocyclization reaction. youtube.com The steric bulk of the tert-butyl group can also influence the conformational preferences of the acyclic precursor, potentially pre-organizing it for cyclization. acs.org After the macrocycle is formed, the tert-butyl ester can be selectively removed under acidic conditions to reveal a carboxylic acid group. youtube.comnih.gov This newly exposed functional group can then be used for further modifications, such as conjugation to other molecules or for modulating the solubility and binding properties of the macrocycle.

While direct examples of using this compound for macrocyclization are not extensively documented in the literature, the synthesis of macrocycles from structurally related amino acid esters is a well-established field. mdpi.comresearchgate.net For instance, macrocycles have been synthesized from D-phenylalanine and other amino acid derivatives, demonstrating the utility of chiral amino acid building blocks in creating complex cyclic structures. researchgate.net The synthesis of macrocyclic peptides and polyketides often relies on the cyclization of linear precursors that contain ester functionalities. beilstein-journals.org

A hypothetical synthetic route to a macrocycle using this compound is presented in the table below.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | This compound, Diacid dichloride (e.g., adipoyl chloride) | High dilution, non-nucleophilic base (e.g., proton sponge) | Macrocyclic diamide (B1670390) | Formation of the macrocyclic backbone |

| 2 | Macrocyclic diamide | Trifluoroacetic acid (TFA) | Macrocyclic diamide with a free carboxylic acid | Deprotection of the tert-butyl ester |

| 3 | Macrocyclic diamide with a free carboxylic acid | Amine, coupling agent (e.g., HATU) | Functionalized macrocycle | Further derivatization for specific applications |

Utility in Catalyst Design and Ligand Synthesis

Chiral diamines are a privileged class of ligands in asymmetric catalysis, capable of coordinating with a variety of transition metals to create highly effective and selective catalysts. nih.govrsc.org These catalysts are instrumental in producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

The 1,2-diamine motif present in the 4,5-diaminopentanoate structure is a key feature found in many successful chiral ligands. nih.gov The chirality at the C4 position of this compound can induce asymmetry in the metal's coordination sphere, leading to enantioselective transformations. The development of chiral diamine ligands for metal-catalyzed asymmetric reactions is an active area of research. researchgate.net

The tert-butyl ester group in this compound offers several advantages in ligand synthesis. It can be a site for further functionalization after the ligand-metal complex is formed. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be used to anchor the catalyst to a solid support, facilitating catalyst recovery and reuse. rsc.org Alternatively, the ester group can be maintained to influence the solubility and electronic properties of the catalyst. The synthesis of chiral ligands from amino acid derivatives is a common strategy, and glutamic acid, which is structurally related to diaminopentanoic acid, has been used to create ligands for various catalytic reactions. worktribe.comchemimpex.com

While specific applications of this compound as a catalyst ligand are not widely reported, its structural features suggest its potential in a range of asymmetric reactions. For example, nickel complexes with chiral diamine ligands have been shown to be effective in asymmetric cross-coupling reactions. nih.gov The synthesis of chiral Schiff base ligands from diamines is another common approach to creating catalysts for reactions like 1,3-dipolar cycloadditions and Diels-Alder reactions. thieme-connect.com

The potential of this compound as a precursor for a chiral ligand is outlined in the following table.

| Step | Reactant | Reagents and Conditions | Product | Application |

| 1 | This compound | Salicylaldehyde derivative | Chiral Schiff base ligand | Precursor for a metal complex |

| 2 | Chiral Schiff base ligand | Metal salt (e.g., Cu(OAc)₂) | Chiral metal complex | Catalyst for asymmetric reactions |

| 3 | Chiral metal complex | Substrate, reagents for a specific reaction | Enantiomerically enriched product | Asymmetric catalysis |

Mechanistic Insights and Theoretical Studies

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of tert-butyl 4,5-diaminopentanoate often involves multi-step sequences where the mechanisms of key transformations are critical for optimizing yield and purity. A common precursor is a derivative of glutamic acid. nih.gov

A pivotal step in the synthesis is the formation of the vicinal diamine functionality. One route involves the reduction of a nitrile group. The catalytic hydrogenation of a nitrile, for instance, at the 4-position of a pentanoate derivative, is a widely used method. libretexts.orgcommonorganicchemistry.com This reaction typically occurs on the surface of a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com The proposed mechanism involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, proceeding through an imine intermediate which is subsequently reduced to the primary amine. libretexts.org Another method for nitrile reduction is the use of lithium aluminum hydride (LiAlH4), which involves nucleophilic additions of hydride to the electrophilic carbon of the nitrile. libretexts.org

The protection and deprotection of the amine and carboxyl groups are also crucial. The tert-butyl ester is often installed via acid-catalyzed esterification with tert-butanol (B103910) or by using di-tert-butyl dicarbonate (B1257347) ((Boc)2O). researchgate.netrsc.org The deprotection of tert-butyl esters is typically achieved under acidic conditions, a process favored by the formation of the stable tert-butyl carbocation. youtube.com Amine groups are commonly protected with the tert-butoxycarbonyl (Boc) group, which can be removed with acid, such as trifluoroacetic acid. acs.org The mechanism for acid-catalyzed ester hydrolysis involves the fission of the alkyl-oxygen bond, driven by the stability of the resulting tert-butyl cation. researchgate.net

A plausible synthetic pathway could involve the aminohalogenation and aziridination of an α,β-unsaturated ester, followed by a nucleophilic ring-opening of the aziridine (B145994) intermediate. beilstein-journals.orgnih.gov This sequence offers excellent stereocontrol, typically yielding the anti-isomer with high selectivity due to the SN2 nature of the ring-opening step. beilstein-journals.org

Role of the Tert-butyl Group in Modulating Reaction Kinetics and Selectivity

The tert-butyl group, a prominent feature of this compound, exerts significant influence over the molecule's reactivity and the selectivity of its reactions, primarily through steric and electronic effects.

Steric Hindrance: The most pronounced effect of the tert-butyl group is steric hindrance. researchgate.netfiveable.mefiveable.me Its large, bulky nature physically obstructs the approach of reactants to nearby functional groups. fiveable.melibretexts.org

Ester Stability: The tert-butyl ester is significantly more resistant to nucleophilic attack, such as hydrolysis, compared to less hindered esters like methyl or ethyl esters. youtube.comfiveable.me This steric shield slows down the rate of reactions at the carbonyl carbon, allowing for a broader range of chemical transformations to be performed on other parts of the molecule without affecting the ester group. researchgate.net

Stereoselectivity: In reactions occurring at adjacent positions, such as the C4- and C5- carbons, the bulky tert-butyl group can direct incoming reagents to the less hindered face of the molecule. This can be a critical factor in controlling the stereochemical outcome during the synthesis of chiral diamines, enhancing diastereoselectivity. fiveable.me

Electronic Effects: The tert-butyl group also has electronic effects, although they are often secondary to its steric influence.

Inductive Effect: As an alkyl group, it is electron-donating through the inductive effect. researchgate.net This can slightly increase the electron density at the carbonyl oxygen, potentially affecting its basicity and interaction with electrophiles or catalysts.

Carbocation Stability: The tert-butyl group is renowned for its ability to stabilize a positive charge on an adjacent carbon atom through hyperconjugation. youtube.com This is a key reason why tert-butyl esters are readily cleaved under acidic conditions; the reaction proceeds via a stable tert-butyl carbocation intermediate. youtube.comresearchgate.net

The interplay of these steric and electronic factors is crucial in synthetic planning, influencing both reaction rates (kinetics) and the specific products formed (selectivity). researchgate.netfiveable.me

Illustrative Data on Steric Effects: The following table illustrates the general principle of how steric hindrance from an alkyl group (R) on an ester (R-COOR') affects the relative rate of base-catalyzed hydrolysis.

| Alkyl Group (R) | Relative Rate of Hydrolysis | Steric Hindrance |

| Methyl | 1.0 | Low |

| Ethyl | 0.5 | Moderate |

| Isopropyl | 0.1 | High |

| Tert-butyl | <0.01 | Very High |

Note: This table provides conceptual data to illustrate a well-established chemical principle. Actual relative rates can vary based on specific reaction conditions.

Computational Chemistry and Molecular Modeling Investigations

Computational methods provide powerful tools to understand the nuanced structural and reactive properties of this compound at a molecular level. nih.gov

The flexibility of the pentanoate chain means that this compound can exist in numerous conformations. Conformational analysis, often using methods like simulated annealing, is employed to identify the most stable, low-energy structures. elsevierpure.com The bulky tert-butyl group imposes significant restrictions on the conformational freedom of the ester end of the molecule. researchgate.netacs.org Intramolecular hydrogen bonding between the two amino groups, and between the amino groups and the ester carbonyl, likely plays a significant role in determining the preferred conformations in different environments.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape and the molecule's behavior over time in solution. ocamm.fi These simulations can reveal how solvent polarity affects the population of different conformers and can provide insights into the molecule's flexibility and how it might interact with a biological target. For instance, increasing solvent polarity can stabilize conformations with larger dipole moments. acs.org

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. nih.govnih.gov These calculations can map out the entire energy profile of a reaction, including the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. acs.org

For key synthetic steps, such as the reduction of a nitrile or the ring-opening of an aziridine, DFT calculations can compare different possible pathways and identify the one with the lowest activation energy barrier, thus predicting the most likely mechanism. rsc.org For example, computational studies can model the transition state for the addition of a hydride to a nitrile, providing a detailed picture of bond-forming and bond-breaking processes. acs.org Such theoretical insights can be used to rationalize experimental observations and guide the design of more efficient synthetic routes. nih.gov

Example of DFT Application:

| Calculation Method | Application | Insights Gained |

| DFT (e.g., B3LYP) | Transition State Search for Nitrile Reduction | Geometry of the transition state, activation energy barrier, confirmation of rate-determining step. acs.org |

| MP2, HF, DFT | Ionization Constant (pKa) Prediction | Correlation of theoretical variables with experimental pKa values for amino acid derivatives. semanticscholar.orgbibliomed.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies build mathematical models to correlate the chemical structure of a molecule with its biological activity or physical properties. For a molecule like this compound and its analogues, these studies can predict properties without the need for synthesis and testing. nih.gov

By calculating a range of molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity), a model can be trained on a set of known compounds. This model can then be used to predict the reactivity or properties of newly designed molecules. For example, QSAR could be used to explore how modifications to the side chain or the amine substituents would affect the molecule's potential as a ligand for a specific receptor. These studies are crucial in rational drug design and materials science, allowing for the targeted optimization of molecular properties. nih.govacs.org

Future Research Directions and Emerging Avenues for Diaminopentanoate Derivatives

Development of More Efficient and Sustainable Synthetic Protocols

The advancement of applications for tert-butyl 4,5-diaminopentanoate derivatives is intrinsically linked to the development of robust, scalable, and environmentally benign synthetic methodologies. Current synthetic routes to key intermediates like (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride have been identified as being unsuitable for large-scale production due to issues with purification, high solvent volumes, and lack of stereochemical control. beilstein-journals.org

Future research will undoubtedly focus on overcoming these limitations. A promising direction is the development of continuous flow processes, which can offer enhanced safety, improved reaction efficiency, and easier scalability compared to traditional batch methods. The use of green solvents and catalytic systems will also be a critical area of investigation to improve the sustainability of the synthesis. Furthermore, enzymatic and chemo-enzymatic approaches could provide highly stereoselective routes to chiral diaminopentanoate derivatives, minimizing the need for costly and complex chiral separations.

A key challenge that needs to be addressed is the development of synthetic methods that allow for precise control over the stereochemistry at the C4 and C5 positions of the pentanoate backbone. This will be crucial for elucidating structure-activity relationships and for the development of stereochemically pure compounds for applications in pharmaceuticals and materials science.

Exploration of Novel Bioconjugation and Material Science Applications

The unique structural features of this compound, namely the presence of two primary amine groups and a carboxylic acid protected as a tert-butyl ester, make it an attractive building block for a variety of applications in bioconjugation and material science.

In the realm of bioconjugation, the diamino functionality offers opportunities for creating unique cross-linking agents or for the development of novel scaffolds for peptide and peptidomimetic synthesis. The ability to selectively modify the two amine groups could lead to the construction of complex molecular architectures with tailored biological activities. For instance, these derivatives could be used to synthesize novel chelating agents for diagnostic imaging or therapeutic applications.

In material science, diaminopentanoate derivatives are poised to contribute to the development of novel biodegradable polymers and functional materials. The incorporation of diaminopentanoic acid units into polyester (B1180765) or polyamide backbones could lead to the creation of new biomaterials with tunable mechanical properties and degradation profiles. nih.gov The self-assembly of diaminopentanoate derivatives into ordered nanostructures is another exciting avenue of research. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net These self-assembled materials could find applications in drug delivery, tissue engineering, and as novel catalytic systems.

| Potential Application Area | Description of Future Research | Relevant Analogous Research |

| Bioconjugation | Development of diaminopentanoate-based cross-linkers for stabilizing proteins and antibody-drug conjugates. | Use of other diamine-containing molecules for cross-linking applications. |

| Peptide Synthesis | Incorporation of diaminopentanoate derivatives into peptide chains to create novel peptidomimetics with enhanced stability and biological activity. peptide.comnih.govresearchgate.netlsu.eduspringernature.com | Use of various non-natural amino acids in peptide synthesis. peptide.comnih.govresearchgate.netlsu.eduspringernature.com |

| Biodegradable Polymers | Synthesis of polyesters and polyamides containing diaminopentanoic acid for use in medical implants and drug delivery systems. nih.gov | Research on other amino acid-based biodegradable polymers. nih.gov |

| Self-Assembling Materials | Investigation of the self-assembly of diaminopentanoate derivatives into hydrogels, micelles, and other nanostructures for biomedical applications. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net | Studies on the self-assembly of other amino acid and peptide-based molecules. beilstein-journals.orgnih.govrsc.orgnih.govresearchgate.net |

| Functional Surfaces | Grafting of diaminopentanoate derivatives onto surfaces to create biocompatible coatings or surfaces with specific binding properties. | Surface modification with other amino acid-based molecules. |

Integration with Automated Synthesis and High-Throughput Experimentation

To fully explore the chemical space and potential applications of diaminopentanoate derivatives, the integration of automated synthesis and high-throughput experimentation (HTE) will be indispensable. Automated synthesis platforms can rapidly generate large libraries of diaminopentanoate analogues with diverse substituents at the amine and carboxylic acid functionalities. peptide.com This will enable a systematic exploration of structure-activity relationships and the identification of lead compounds for various applications.

High-throughput screening (HTS) methodologies will be crucial for evaluating the biological activity and material properties of these newly synthesized libraries. nih.govnih.govresearchgate.net For example, HTS assays can be developed to screen for compounds with specific enzymatic inhibitory activity, antimicrobial properties, or the ability to form desired self-assembled structures. The combination of automated synthesis and HTS will significantly accelerate the discovery and optimization of diaminopentanoate derivatives with desired functionalities.

| Technology | Application to Diaminopentanoate Derivatives | Potential Impact |

| Automated Synthesizers | Rapid generation of libraries of diaminopentanoate derivatives with diverse functional groups. | Accelerated discovery of structure-activity relationships and lead compounds. |

| High-Throughput Screening | Screening of compound libraries for biological activity (e.g., enzyme inhibition, antimicrobial activity) and material properties (e.g., self-assembly, polymer formation). | Efficient identification of promising candidates for further development. |

| Robotics and Liquid Handling | Miniaturization of reactions and assays, reducing reagent consumption and waste. | Increased efficiency and reduced cost of research and development. |

| Data Analysis and Machine Learning | Analysis of large datasets from HTS to identify trends and predict the properties of new derivatives. | More rational design of novel diaminopentanoate-based molecules. |

Design of Advanced Analytical Methods for Trace Analysis and Complex Mixture Characterization

As diaminopentanoate derivatives find their way into more complex systems, such as biological samples and advanced materials, the development of sophisticated analytical methods for their detection, quantification, and characterization will become increasingly important. The chiral nature of many of these derivatives necessitates the use of chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), to resolve and quantify individual enantiomers. lsu.edu

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) will be a cornerstone for the sensitive and selective analysis of diaminopentanoate derivatives in complex matrices. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide structural information for the identification of metabolites and degradation products. Furthermore, the development of novel derivatization reagents and ion mobility-mass spectrometry could enhance the sensitivity and selectivity of these analytical methods, enabling trace analysis and the characterization of complex mixtures containing multiple diaminopentanoate species.

| Analytical Technique | Application for Diaminopentanoate Derivatives | Key Advantages |

| Chiral HPLC | Separation and quantification of enantiomers of chiral diaminopentanoate derivatives. | High resolution and reproducibility for stereoisomeric analysis. |

| Chiral Capillary Electrophoresis | Alternative method for chiral separations, particularly for small sample volumes. | High efficiency, low sample and reagent consumption. |

| LC-MS/MS | Sensitive and selective detection and quantification in complex matrices (e.g., biological fluids, environmental samples). | High sensitivity, structural elucidation capabilities. |

| Ion Mobility-Mass Spectrometry | Separation of isomers and conformers, providing an additional dimension of separation. | Enhanced separation of complex mixtures and structural characterization. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of novel diaminopentanoate derivatives and their reaction products. | Unambiguous structure determination. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4,5-diaminopentanoate in a laboratory setting?

- Methodological Answer : Synthesis typically involves a multi-step protection-deprotection strategy. For example, ethyl 4,5-diaminopentanoate (a precursor) can undergo tert-butoxycarbonyl (Boc) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) and a base like triethylamine . Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) and characterization by H/C NMR and mass spectrometry are critical to confirm structure and purity.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis. Avoid exposure to heat, moisture, or strong acids/bases. Use in a fume hood with PPE (gloves, lab coat, goggles) to minimize inhalation or skin contact. Safety protocols align with general tert-butyl ester handling guidelines, including grounding containers to prevent static discharge .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) identifies tert-butyl protons (~1.4 ppm singlet) and amine/ester protons (δ 3.0–4.0 ppm). C NMR confirms ester carbonyl (~170 ppm) and tert-butyl carbons (~28 ppm).

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] for exact mass validation.

- FTIR : Peaks at ~3300 cm (N-H stretch) and ~1720 cm (ester C=O) confirm functional groups.

Advanced Research Questions

Q. What role does this compound play in enzymatic studies involving ornithine 4,5-aminomutase (OAM)?

- Methodological Answer : This compound is a structural analog of OAM’s substrate, D-ornithine, which OAM converts to 2,4-diaminopentanoate via radical-mediated 4,5-aminomutase activity . To study its interaction with OAM:

- Use stopped-flow kinetics with UV-Vis monitoring of coenzyme B (AdoCbl) absorption changes (~525 nm) during catalysis.

- Employ N isotopic labeling of the amine groups to track positional shifts during mutase activity via NMR or mass spectrometry.

Q. How can researchers resolve contradictions in kinetic data when studying reactions involving this compound?

- Methodological Answer : Contradictions often arise from cofactor availability (e.g., AdoCbl stability) or pH-dependent enzyme conformations. Mitigation strategies include:

- Conducting assays under strictly anaerobic conditions (using a glovebox) to stabilize radical intermediates .

- Validating kinetic parameters via isothermal titration calorimetry (ITC) to measure binding affinities independently.

- Cross-referencing with computational models (DFT or MD simulations) to identify energetically favorable reaction pathways.

Q. What are the challenges in studying the radical intermediates formed during OAM-catalyzed reactions involving this compound?

- Methodological Answer : Radical intermediates are short-lived and oxygen-sensitive. Advanced techniques include:

- EPR Spectroscopy : Use freeze-quench methods to trap radicals at millisecond timescales. Monitor signals at g ≈ 2.0 for organic radicals.

- Cryo-EM/X-ray Crystallography : Resolve enzyme-cofactor-substrate complexes at sub-ångström resolution to visualize radical migration pathways .

- Kinetic Isotope Effects (KIE) : Compare with deuterated substrates to probe rate-limiting H-transfer steps .

Analytical and Stability Considerations

Q. How does the tert-butyl group influence the compound’s solubility and reactivity in aqueous vs. organic systems?

- Methodological Answer : The tert-butyl moiety enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DCM, THF). For aqueous studies, use co-solvents like DMSO (≤5% v/v) or micellar systems (e.g., Triton X-100). Reactivity studies in polar protic solvents require pH control to prevent ester hydrolysis .

Q. What strategies mitigate racemization during the synthesis or use of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.